![molecular formula C14H10F2O2 B1440566 4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1179676-15-3](/img/structure/B1440566.png)

4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid

説明

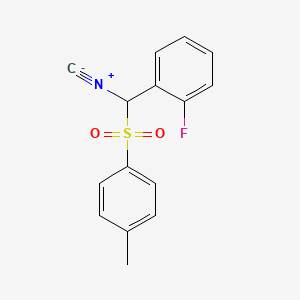

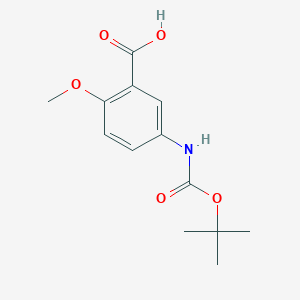

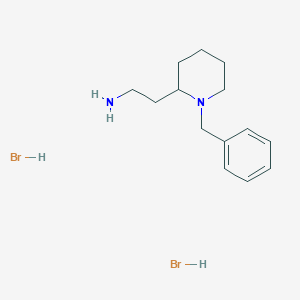

The compound “4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a type of biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond. In this case, the biphenyl structure is substituted with two fluorine atoms at the 4,4’ positions, a methyl group at the 3’ position, and a carboxylic acid group at the 3 position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine and methyl groups, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the biphenyl core, the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the polar carboxylic acid group. These features could influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and influence its reactivity. The carboxylic acid group could contribute to the compound’s solubility in polar solvents .科学的研究の応用

Biomedical Imaging

BODIPY: derivatives, which include the core structure of 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid, are extensively used in biomedical imaging . Their strong absorption and emission in the visible and near-infrared regions make them ideal for fluorescent probes. They offer high photostability and fluorescence, which is crucial for long-term imaging without significant photobleaching.

Pharmacology

In pharmacology, this compound’s derivatives are used in the development of new drugs through Suzuki–Miyaura coupling reactions . This reaction is a cornerstone in creating complex molecules due to its mild conditions and tolerance for various functional groups, enabling the synthesis of potential therapeutic agents.

Material Science

The compound’s derivatives are valuable in material science, particularly in the synthesis of new materials with specific optical properties . The benzylic position in the molecule can undergo various reactions, allowing for the creation of materials with desired characteristics for electronics and photonics.

Chemical Synthesis

In chemical synthesis, the compound serves as a building block for creating complex organic molecules . Its stability and reactivity at the benzylic position enable it to participate in free radical reactions and nucleophilic substitutions, which are fundamental in synthetic chemistry.

Biochemistry

The compound is involved in biochemical research , particularly in the study of organoboron reagents . These reagents are pivotal in biochemical processes, including enzyme inhibition and receptor binding, which have implications in understanding and treating diseases.

Analytical Chemistry

Analytically, the compound can be used as a standard or reference in various spectroscopic techniques, including NMR and mass spectrometry . Its unique structure allows for clear identification and quantification in complex mixtures, which is essential in analytical chemistry.

Environmental Applications

While direct environmental applications of this compound were not found in the search results, similar biphenyl structures are often analyzed for their environmental impact, particularly in pollution studies and the development of greener synthesis methods .

Advanced Research

The compound’s derivatives are used in advanced research, such as the development of new fluorophores . These fluorophores have applications in creating advanced dyes and sensors that can detect environmental changes or be used in diagnostic procedures.

作用機序

将来の方向性

特性

IUPAC Name |

2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBBLLCQZCJYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681168 | |

| Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | |

CAS RN |

1179676-15-3 | |

| Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)

![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1440491.png)

![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)

![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)